(2-Ethylpyrrolidin-2-yl)methanol

Description

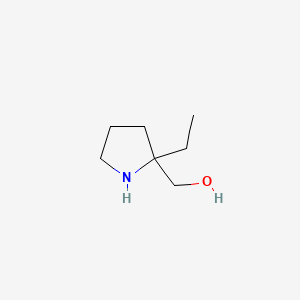

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(6-9)4-3-5-8-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDJTIDXZWKQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-92-3 | |

| Record name | (2-ethylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylpyrrolidin 2 Yl Methanol and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. egrassbcollege.ac.in For (2-Ethylpyrrolidin-2-yl)methanol, several key disconnections can be envisioned, as illustrated below.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-N Bond Formation): The most common approach involves the cyclization of a linear precursor. This disconnection breaks one of the C-N bonds of the pyrrolidine (B122466) ring, leading back to a 5-aminoketone or a related derivative. The amino group can be installed via reduction of an azide (B81097) or a nitro group, or through amination of a suitable precursor. The cyclization itself is typically an intramolecular reductive amination or an SN2 reaction.

Disconnection B (C-C Bond Formation): An alternative strategy involves forming a C-C bond to construct the pyrrolidine ring. A powerful method for this is the [3+2] cycloaddition between an azomethine ylide and an alkene. researchgate.net In this case, the azomethine ylide would be generated from a suitable precursor, and the alkene would provide the remaining two carbons of the ring.

Disconnection C (Side-Chain Installation): This approach disconnects the ethyl group from a pre-formed chiral pyrrolidine-2-methanol scaffold. This strategy would rely on the asymmetric alkylation of a pyrrolidine derivative at the C2 position. This is often challenging due to the steric hindrance at the quaternary center.

These retrosynthetic pathways form the basis for the various synthetic strategies detailed in the following sections.

Enantioselective Synthesis Strategies for Chiral this compound

The presence of a chiral quaternary center at the C2 position requires highly stereocontrolled synthetic methods to obtain enantiomerically pure this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. Phenylglycinol is a commonly used chiral auxiliary for the synthesis of substituted pyrrolidines. nih.govacs.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), have emerged as powerful organocatalysts for asymmetric reactions. mdpi.comnih.gov A key strategy for forming polysubstituted pyrrolidines is the asymmetric [3+2] cycloaddition. researchgate.net This reaction can occur between an azomethine ylide and an α,β-unsaturated aldehyde. The catalyst controls the stereochemical outcome of the cycloaddition, providing access to highly functionalized pyrrolidines with excellent enantioselectivity (up to 98% ee). researchgate.net

Metal Catalysis: Transition metal complexes with chiral ligands are also widely used. For instance, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides have been shown to produce highly substituted pyrrolidines. researchgate.net Another powerful method is the asymmetric intramolecular aza-Michael reaction. core.ac.uk In a "clip-cycle" approach, a Cbz-protected bis-homoallylic amine is first linked to a thioacrylate, and then a chiral phosphoric acid catalyzes an enantioselective intramolecular cyclization to form the pyrrolidine ring with high enantioselectivity. core.ac.uk

Table 1: Selected Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Michael Addition | High yields and excellent enantioselectivity (up to 99% ee) for chiral linear precursors. | researchgate.net |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Modular synthesis of 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity. | core.ac.uk |

| Cinchonidine-derived Squaramide | Cascade Reaction | Forms highly substituted pyrrolidines with quaternary centers in high enantio- and diastereoselectivity. | rsc.org |

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high stereoselectivity of biocatalysts. Enzymes can operate under mild conditions and often provide access to single enantiomers with exceptional purity (>99% ee). rsc.orgacs.org

A promising strategy involves the use of transaminases for the asymmetric synthesis of chiral amines from ketones. acs.org A suitable ω-chloro ketone could be converted into a chiral amine by a transaminase, which would then undergo spontaneous intramolecular cyclization to yield the desired 2-substituted pyrrolidine. By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed with high enantiomeric excess. acs.org This method has been successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale with 84% isolated yield and >99.5% ee. acs.org

Another chemoenzymatic approach is the deracemization of a racemic mixture. For example, whole cells of Candida parapsilosis have been used for the deracemization of racemic alcohols, achieving excellent enantiomeric excess and good yields. rsc.org Such a method could potentially be applied to a racemic mixture of this compound.

Total Synthesis Approaches Utilizing Pyrrolidine-2-methanol Intermediates

The (2-pyrrolidin-2-yl)methanol scaffold is a valuable building block in the total synthesis of complex natural products and pharmaceuticals. Although this compound itself is a specific derivative, the closely related (S)-pyrrolidin-2-ylmethanol (also known as (S)-prolinol) is a common starting material. sigmaaldrich.com Its use in the synthesis of several marketed drugs highlights the importance of this structural motif. mdpi.comresearchgate.net

For example, (S)-prolinol is a key precursor in the synthesis of the hepatitis C virus inhibitor Elbasvir. mdpi.com In this synthesis, the alcohol is oxidized to the corresponding aldehyde, which then undergoes condensation to form an imidazole (B134444) ring attached to the pyrrolidine core. mdpi.com Similarly, the antiarrhythmic drug Vernakalant is synthesized from a succinimide (B58015) derivative prepared via the intermolecular cyclization of an amine with (R)-2-hydroxysuccinic acid, a route conceptually related to building upon a chiral pyrrolidine framework. mdpi.com

Table 2: Pharmaceuticals Synthesized from Pyrrolidine-2-methanol or Related Precursors

| Drug Name | Therapeutic Use | Role of Pyrrolidine Intermediate | Reference |

|---|---|---|---|

| Elbasvir | Hepatitis C | (S)-prolinol is a key starting material for forming the (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate intermediate. | mdpi.com |

| Raclopride | Antipsychotic | (S)-(1-ethylpyrrolidin-2-yl)methanamine, derived from the corresponding methanol (B129727), is a crucial fragment for the final amide coupling step. | mdpi.com |

| Vernakalant | Antiarrhythmic | Synthesized from a succinimide which is reduced to a pyrrolidine derivative. | mdpi.com |

| Avanafil | Erectile Dysfunction | The synthesis utilizes (S)-pyrrolidin-2-ylmethanol as a chiral building block. | researchgate.net |

Derivatization Techniques for Functionalization of this compound Scaffold

The this compound scaffold possesses two primary sites for functionalization: the secondary amine of the pyrrolidine ring and the primary hydroxyl group of the methanol substituent. This allows for the creation of a diverse library of derivatives for applications such as drug discovery or ligand development.

N-Functionalization: The secondary amine is nucleophilic and can be readily modified through standard reactions.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various substituents on the nitrogen atom. This is a common strategy to modulate the pharmacological properties of pyrrolidine-based compounds. mdpi.com

N-Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids forms amides. This is seen in the synthesis of Raclopride, where an amine derivative is coupled with a substituted benzoic acid. mdpi.com

O-Functionalization: The primary alcohol can be transformed into a range of other functional groups.

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

Etherification: Williamson ether synthesis can be used to form ethers. For example, in the synthesis of sphingosine (B13886) kinase inhibitors, the hydroxyl group of a pyrrolidinemethanol derivative is maintained for hydrogen bonding, but the scaffold is built via N-alkylation with various substituted benzyl (B1604629) groups. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further C-C bond-forming reactions or amide couplings. mdpi.com

These derivatization techniques allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. unipr.it

N-Alkylation and Acylation Strategies

The secondary amine of the pyrrolidine ring in this compound is a prime site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a diverse array of derivatives with potential applications in drug discovery.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved through various methods. A common approach involves the reaction of the parent pyrrolidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). For less reactive alkylating agents, stronger bases such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) may be employed to deprotonate the secondary amine, forming a more nucleophilic amide anion. tcichemicals.com

Reductive amination represents another powerful strategy for N-alkylation. This method involves the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance of a wide range of functional groups. google.com

N-Acylation: The acylation of the pyrrolidine nitrogen is a straightforward and high-yielding reaction, typically accomplished by treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Amide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the formation of the amide bond between the pyrrolidine and a carboxylic acid. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or DMF.

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Alkyl Halide, K₂CO₃ | N-Alkylation | N-Alkylpyrrolidine | tcichemicals.com |

| Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | N-Alkylpyrrolidine | google.com |

| Acid Chloride, Et₃N | N-Acylation | N-Acylpyrrolidine | rsc.org |

| Carboxylic Acid, EDC | Amide Coupling | N-Acylpyrrolidine | rsc.org |

Hydroxyl Group Transformations

The primary hydroxyl group of this compound offers a versatile handle for a variety of chemical modifications, including the formation of ethers and esters. These transformations can significantly alter the physicochemical properties of the parent molecule.

Ether Formation: The synthesis of ethers from the primary alcohol can be achieved via the Williamson ether synthesis. tcichemicals.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a leaving group (typically a halide or a sulfonate ester) from an alkyl substrate. For this reaction to be efficient, the alkyl substrate should ideally be a primary halide to minimize competing elimination reactions. tcichemicals.com

Ester Formation: Esterification of the hydroxyl group is readily accomplished through reaction with a carboxylic acid or its derivatives. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, due to the often-harsh conditions, milder methods are frequently preferred. These include the use of acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. Alternatively, coupling reagents such as DCC or EDC can be employed to facilitate the direct condensation of the alcohol with a carboxylic acid under mild conditions.

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| NaH, Alkyl Halide | Williamson Ether Synthesis | Ether | tcichemicals.com |

| Carboxylic Acid, H₂SO₄ | Fischer Esterification | Ester | nih.gov |

| Acyl Chloride, Pyridine | Acylation | Ester | rsc.org |

| Carboxylic Acid, DCC | Steglich Esterification | Ester | rsc.org |

Side Chain Modifications at the Ethyl Group

The modification of the ethyl group at the C2 position of the pyrrolidine ring presents a significant synthetic challenge due to the unactivated nature of the sp³ C-H bonds. Direct and selective functionalization of this alkyl chain is not well-documented in the literature for this compound itself. However, general strategies in organic synthesis for the functionalization of unactivated C-H bonds could potentially be adapted.

Oxidation: Selective oxidation of the ethyl group to introduce a hydroxyl or carbonyl functionality would require the use of highly specific and often complex catalytic systems. While direct oxidation of the ethyl group on (S)-2-Ethylpyrrolidine has been reported to form N-oxides, selective oxidation of the ethyl group to a ketone has been noted for the N-Boc protected analogue, (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, without ring opening. smolecule.com Such transformations often rely on transition-metal catalysts or enzymatic processes, which can offer high levels of regio- and stereoselectivity.

Halogenation: The introduction of a halogen atom onto the ethyl group could serve as a handle for further synthetic transformations. Radical halogenation is a possibility, though it often suffers from a lack of selectivity, leading to a mixture of products. More controlled halogenation might be achievable through directed C-H activation methodologies, where a directing group on the molecule guides a metal catalyst to a specific C-H bond. Thermodynamic studies on the halogenation of N-ethyl-N-methylpyrrolidinium have been conducted, suggesting that halogenation of the carbon atoms of the pyrrolidine ring with N-grafted hydrocarbon chains is generally favorable. acs.org

C-H Activation/Functionalization: The field of C-H activation has made significant strides in recent years, providing powerful tools for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.gov These reactions typically employ transition metal catalysts (e.g., palladium, rhodium, iridium) that can selectively cleave a C-H bond and facilitate the formation of a new bond. While specific examples for the ethyl group of this compound are not reported, the application of such methodologies could, in principle, allow for the introduction of a wide range of functional groups. The success of such an approach would likely depend on the development of a suitable directing group strategy to achieve the desired regioselectivity.

| Reagent/Catalyst | Reaction Type | Potential Product | Reference |

| Oxidizing Agent | Oxidation | (2-(1-Hydroxyethyl)pyrrolidin-2-yl)methanol | |

| Halogenating Agent | Halogenation | (2-(1-Haloethyl)pyrrolidin-2-yl)methanol | acs.org |

| Transition Metal Catalyst | C-H Activation | Functionalized Ethyl Group | nih.gov |

Stereochemical Investigations and Chiral Pool Applications

Chiral Resolution Techniques for Enantiopure (2-Ethylpyrrolidin-2-yl)methanol

The separation of racemic this compound into its individual enantiomers is a critical step to unlock its potential in asymmetric synthesis. Several established methodologies for chiral resolution can be applied, primarily enzymatic resolution and diastereomeric salt crystallization.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of a racemic alcohol. The reaction results in a mixture of an acylated enantiomer and the unreacted, enantiopurified alcohol, which can then be separated by chromatography. While specific data for this compound is not widely available, analogous resolutions of similar chiral alcohols have been successfully performed. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in the kinetic resolution of various racemic alcohols.

Illustrative Data for Enzymatic Resolution:

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50 | >99 (S)-enantiomer |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | 98 (R)-enantiomer |

This data is illustrative and based on typical results for similar chiral alcohols, as specific experimental data for this compound is limited in publicly available literature.

Diastereomeric Salt Crystallization: This classical resolution method involves the reaction of the racemic amino alcohol with a chiral acid to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The resolved diastereomeric salt is then treated with a base to liberate the enantiopure amino alcohol. Common chiral resolving agents for amines include tartaric acid derivatives and mandelic acid. The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent.

Stereochemical Assignment and Absolute Configuration Determination

Once the enantiomers of this compound are separated, the determination of their absolute configuration is paramount. Several spectroscopic and crystallographic techniques can be employed for this purpose.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction analysis of a suitable crystalline derivative of the enantiopure compound. This could involve derivatization with a heavy atom or a chiral molecule that induces crystallization.

NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of suitable crystals, NMR spectroscopy provides a powerful alternative. Derivatization of the alcohol with a chiral agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), forms diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration based on the anisotropic effect of the phenyl ring of the Mosher's reagent.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with quantum chemical calculations, can be used to determine the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.

Application of this compound as a Chiral Building Block

Enantiopure this compound serves as a versatile chiral building block for the synthesis of more complex molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups, while the pyrrolidine (B122466) nitrogen can be further functionalized. These transformations allow for the introduction of the chiral pyrrolidinyl moiety into a wide range of target molecules, including pharmaceuticals and natural product analogues. The synthesis of chiral ligands for asymmetric catalysis is a particularly important application for such building blocks.

Diastereoselective Reactions Involving this compound

The inherent chirality of this compound can be exploited to control the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. This can be achieved by using it as a chiral auxiliary or as a chiral ligand in metal-catalyzed reactions.

As a Chiral Auxiliary: The this compound moiety can be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. The steric bulk of the ethyl and hydroxymethyl groups, along with the conformational rigidity of the pyrrolidine ring, can create a highly biased chiral environment. After the diastereoselective reaction, the chiral auxiliary can be cleaved and potentially recycled.

As a Chiral Ligand: The nitrogen and oxygen atoms of this compound can coordinate to a metal center, forming a chiral catalyst. Such catalysts can be employed in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, chiral amino alcohols are known to be effective ligands in the enantioselective addition of organozinc reagents to aldehydes.

Illustrative Data for Diastereoselective Addition:

| Aldehyde | Organozinc Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess of Major Diastereomer (ee %) |

| Benzaldehyde | Diethylzinc | 95:5 | 92 |

| 4-Chlorobenzaldehyde | Diethylzinc | 97:3 | 95 |

| Cyclohexanecarboxaldehyde | Diethylzinc | 90:10 | 88 |

This data is illustrative and based on typical results for the use of similar chiral amino alcohol ligands in asymmetric catalysis, as specific experimental data for this compound is limited in publicly available literature.

Exploration of 2 Ethylpyrrolidin 2 Yl Methanol in Catalysis

Design and Synthesis of (2-Ethylpyrrolidin-2-yl)methanol-Derived Ligands

The versatility of this compound allows for its modification into several classes of ligands, each with unique electronic and steric properties tailored for specific catalytic applications.

N,O-Chelating Ligands

N,O-chelating ligands are a class of compounds that bind to a metal center through both a nitrogen and an oxygen atom, forming a stable chelate ring. The synthesis of such ligands from this compound can be achieved through straightforward chemical modifications. For instance, the secondary amine of the pyrrolidine (B122466) ring can be functionalized with various substituents, while the primary alcohol provides the oxygen donor.

The general synthetic strategy involves the reaction of this compound with a suitable electrophile to introduce a coordinating group on the nitrogen atom. The resulting N,O-ligand can then be complexed with a variety of metal precursors to generate catalysts. The steric bulk and electronic nature of the substituent on the nitrogen atom can be systematically varied to fine-tune the catalytic activity and selectivity. Spectroscopic methods such as NMR and IR, along with mass spectrometry, are typically used to confirm the structure and purity of these ligands and their metal complexes. nih.gov The formation of lanthanide complexes with a 1:2 metal-to-ligand stoichiometry has been reported for similar benzimidazolyl-phenol N,O-chelate ligands. nih.gov

Phosphine-Pyrrolidinemethanol Ligands

Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric reactions, creating a chiral environment around the metal center that dictates the enantioselectivity of the transformation. tcichemicals.com The incorporation of a phosphine moiety onto the this compound backbone can generate novel P,N- or P,N,O-tridentate ligands.

A common synthetic route to these ligands involves the reaction of the pyrrolidine nitrogen or the hydroxyl group with a phosphine-containing electrophile. For example, reacting this compound with a chlorophosphine in the presence of a base would yield a phosphinito ligand. Alternatively, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with a phosphide. The synthesis of phosphinecarboxamides and their subsequent complexation with metals like palladium has been demonstrated as a viable route to P-coordinated monodentate and P,S-coordinated bidentate ligands. nih.gov Similarly, tridentate phosphine ligands have been synthesized and complexed with ruthenium for applications in hydrogenation. nih.gov

N-Heterocyclic Carbene (NHC) Precursors from Pyrrolidine-2-methanols

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis. beilstein-journals.org The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, can be adapted to incorporate the this compound framework.

A plausible synthetic pathway involves the N-alkylation of the pyrrolidine nitrogen with a suitable precursor that can subsequently be cyclized to form the heterocyclic ring of the NHC. For instance, reaction with an N-aryl-2-chloroethylamine derivative followed by intramolecular cyclization would furnish an imidazolinium salt. General protocols for the synthesis of common NHC precursors often involve the condensation of a diamine with an orthoformate or the reaction of a glyoxal (B1671930) derivative with primary amines. beilstein-journals.orgresearchgate.net These methods can be adapted to use a derivative of this compound as one of the amine components, leading to chiral NHC precursors. The resulting chiral NHC can then be generated in situ by deprotonation and used to form catalytically active metal complexes.

Applications in Asymmetric Metal-Catalyzed Transformations

Ligands derived from this compound have shown significant promise in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where high enantioselectivities are often achieved.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules. ajchem-b.com Chiral ligands derived from pyrrolidine structures are known to be effective in various metal-catalyzed hydrogenation reactions. For instance, rhodium complexes of ligands structurally similar to derivatives of this compound, such as (-)-(S)-2-(aminomethyl)-1-ethylpyrrolidine, have been successfully used in the asymmetric hydrogenation of prochiral olefins. researchgate.net

In a notable application, a rhodium complex of (-)-(S)-2-(aminomethyl)-1-ethylpyrrolidine immobilized on MCM-41 was used for the hydrogenation of (E)-α-phenylcinnamic acid, achieving high conversion, selectivity, and enantiomeric excess. researchgate.net The development of unique BIPI ligands has also led to catalysts capable of performing asymmetric hydrogenations with greater than 99% ee on a large scale. rsc.org Ruthenium-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes has also been reported with high efficiency and enantioselectivity. nih.gov Iridium-f-phamidol catalysts have shown exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency in the hydrogenation of 2-pyridyl ketones. rsc.org

| Catalyst/Ligand | Substrate | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| [Rh(cod)L]CF₃SO₃ on MCM-41 (L = (-)-(S)-2-(aminomethyl)-1-ethylpyrrolidine) | (E)-α-phenylcinnamic acid | 90 | 84 | 97 | researchgate.net |

| Ru-DTBM-segphos | Pyridine-pyrroline tri-substituted alkenes | High | High | High | nih.gov |

| Ir-f-phamidol | 2-Pyridyl ketones | High | High | >99 | rsc.org |

| BIPI Ligands | Ureaesters, Enamides | >99 (at kg scale) | - | >99 | rsc.org |

Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for the formation of carbon-carbon bonds. scirp.org The use of chiral ligands can render these reactions enantioselective. A patent has disclosed the use of (S)-N-((2-ethylpyrrolidin-2-yl)methyl) derivatives in Suzuki coupling reactions. epo.org This highlights the potential of ligands derived from this compound to act as effective controllers of stereochemistry in this important class of reactions.

The general mechanism of a palladium-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The ligand's role is crucial in stabilizing the palladium intermediates and influencing the rate and selectivity of these elementary steps. For instance, the choice of ligand can significantly impact the stereochemical outcome, with some ligands promoting retention of olefin geometry in couplings with Z-alkenyl halides. organic-chemistry.org Well-defined cobalt precatalysts with phenoxy-imine ligands have also been shown to be effective in C(sp²)-C(sp³) Suzuki-Miyaura cross-coupling. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | (S)-N-((2-ethylpyrrolidin-2-yl)methyl) derivative | Aryl halides and boronic acids | Enantioselective C-C bond formation | epo.org |

| Suzuki-Miyaura Coupling | Pd(P(o-Tol)₃)₂ | Z-alkenyl halides and boronic acids | High retention of Z-olefin geometry | organic-chemistry.org |

| C(sp²)-C(sp³) Suzuki-Miyaura Coupling | Cobalt(II) halides with phenoxy-imine ligands | Alkyl bromides and (hetero)arylboronic esters | Efficient C-C bond formation with 5 mol% precatalyst | nih.gov |

Enantioselective Additions and Cycloadditions

While the broader class of prolinol-derived organocatalysts has been extensively studied in a variety of enantioselective transformations, specific research detailing the application of this compound in enantioselective additions and cycloadditions is limited in the publicly available scientific literature. However, the structural similarity to well-established catalysts allows for informed predictions of its potential catalytic activity. The presence of a stereocenter at the C2 position of the pyrrolidine ring, coupled with the adjacent hydroxymethyl group, provides the necessary chiral environment and functional groups for inducing asymmetry.

It is hypothesized that, similar to other prolinol derivatives, this compound could effectively catalyze aldol (B89426) and Michael reactions. In a typical enamine-based catalytic cycle for an aldol reaction, the secondary amine of the pyrrolidine would react with a donor ketone to form a chiral enamine. This enamine would then attack an acceptor aldehyde, with the hydroxyl group of the catalyst potentially directing the stereochemical outcome through hydrogen bonding interactions with the aldehyde. The steric bulk of the ethyl group at the C2 position would likely play a crucial role in facial selectivity, influencing the approach of the electrophile to the enamine.

For cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, derivatives of this compound could operate through iminium ion activation. Reaction of the catalyst with an α,β-unsaturated aldehyde or ketone would form a chiral iminium ion, lowering the LUMO of the dienophile and activating it for reaction with a diene. Again, the substitution pattern on the pyrrolidine ring would be critical in controlling the enantioselectivity of the cycloaddition.

Although specific data tables for this compound in these roles are not currently available, the performance of structurally related catalysts suggests that it could be a promising candidate for achieving high yields and enantioselectivities. For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, a classic example of organocatalyzed intramolecular aldol cyclization, has been shown to be effective with proline analogues bearing substituents at the C2 position. uniroma1.it

Organocatalytic Applications of this compound Derivatives

The true potential of this compound is likely to be realized through the strategic synthesis of its derivatives, which can be tailored for specific organocatalytic applications.

Prolinol-Derived Organocatalysts

The derivatization of the hydroxyl and amino groups of this compound opens up a vast chemical space for the design of new organocatalysts. For instance, conversion of the hydroxyl group to a silyl (B83357) ether or an aryl ether can modulate the steric and electronic properties of the catalyst, which can have a profound impact on its reactivity and selectivity.

A key strategy in the design of prolinol-derived organocatalysts is the introduction of additional functional groups that can participate in the catalytic cycle through non-covalent interactions, such as hydrogen bonding. These interactions are crucial for organizing the transition state and achieving high levels of stereocontrol. While numerous prolinamide and thiourea (B124793) derivatives of proline and prolinol have been successfully employed in a range of asymmetric transformations, specific examples derived from this compound are not yet prevalent in the literature.

The synthesis of an analogue of the well-known Wieland-Miescher ketone and Hajos-Parrish ketone featuring an angular ethyl group has been reported using a proline-catalyzed intramolecular aldol reaction. uniroma1.it This demonstrates that the core pyrrolidine scaffold can accommodate a C2-ethyl substituent and still promote highly enantioselective transformations. This finding lends strong support to the potential of this compound derivatives as effective organocatalysts.

Lewis Base Catalysis

The nitrogen atom of the pyrrolidine ring in this compound and its derivatives can act as a Lewis base, activating substrates and facilitating a variety of chemical transformations. Lewis basicity is a fundamental concept in organocatalysis, and prolinol derivatives have been shown to be effective in this capacity.

A notable example is the mention of a derivative, (1-benzyl-2-ethylpyrrolidin-2-yl)methanol, in the context of frustrated Lewis pair (FLP) chemistry. uniroma1.it FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows them to activate small molecules, such as hydrogen. The incorporation of a this compound derivative into an FLP system highlights its potential as a potent Lewis base component.

In a more general sense, the Lewis basic nitrogen can activate various electrophiles. For example, it can react with acyl donors to form activated acyl-ammonium intermediates, which can then be used in enantioselective acylation reactions. Furthermore, the Lewis basic site can deprotonate pronucleophiles, generating reactive enolates or other nucleophilic species that can participate in carbon-carbon bond-forming reactions. The chiral environment provided by the rest of the molecule would then ensure that these reactions proceed with high enantioselectivity.

While the exploration of this compound and its derivatives in organocatalysis is still in its early stages, the foundational principles of prolinol catalysis and the initial findings regarding its Lewis basicity suggest a promising future for this chemical compound in the development of novel and efficient asymmetric transformations. Further research is undoubtedly warranted to fully unlock the catalytic potential of this intriguing chiral building block.

Medicinal Chemistry and Chemical Biology Relevance of 2 Ethylpyrrolidin 2 Yl Methanol Derivatives

Scaffold Optimization for Targeted Biomolecular Interactions

The optimization of the (2-Ethylpyrrolidin-2-yl)methanol scaffold is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets. The pyrrolidine (B122466) ring is not a static, flat structure; its sp3-hybridized carbons allow for a "pseudorotation," which influences the spatial orientation of its substituents. nih.gov This conformational flexibility is crucial for achieving optimal interactions within a protein's binding pocket.

Key optimization strategies include:

Substitution at the Pyrrolidine Nitrogen (N-1): The secondary amine of the pyrrolidine ring is nucleophilic and basic, making it a prime position for modification. nih.gov In fact, a significant percentage of FDA-approved drugs containing a pyrrolidine moiety are substituted at the N-1 position. nih.gov Introducing various alkyl or aryl groups at this position can modulate the compound's basicity, lipophilicity, and steric profile, thereby influencing its pharmacokinetic properties and target engagement.

Modification of the 2-Ethyl Group: The ethyl group at the C-2 position contributes to the scaffold's lipophilicity and can be involved in hydrophobic interactions within the target's binding site. Modifying this group can fine-tune these interactions and improve binding affinity.

Functionalization of the Methanol (B129727) Moiety: The primary alcohol of the this compound scaffold can act as a hydrogen bond donor or acceptor. It also serves as a synthetic handle for introducing other functional groups or linking the scaffold to different chemical moieties to explore new interactions with the target protein.

Stereochemistry: The carbon at the 2-position is a stereocenter. The spatial arrangement of the ethyl and methanol groups is critical, as biological systems, particularly enzymes and receptors, are chiral. The different stereoisomers of a compound can exhibit vastly different biological activities and binding modes due to their distinct interactions with enantioselective proteins. nih.gov For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, a preference for the R enantiomer was observed for binding to the 5-HT6 receptor. nih.gov

Scaffold optimization often involves a multidisciplinary approach, utilizing computational tools for modeling and prediction alongside synthetic chemistry to create and test new derivatives. bpums.ac.ir This iterative process allows chemists to systematically probe the structure-activity relationships and develop compounds with improved potency and selectivity.

Design and Structure-Activity Relationship Studies of Pyrrolidine-2-methanol Based Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For inhibitors based on the pyrrolidine scaffold, SAR studies systematically explore how modifications at different positions of the molecule affect its inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50).

For example, in the development of inhibitors for the anti-apoptotic protein survivin, researchers found that replacing the pyrrolidine ring in their lead compound (UC-112) with a piperidine (B6355638) ring maintained activity, whereas a morpholine (B109124) ring decreased it. plos.org This suggests that the specific geometry and basicity of the pyrrolidine are important for the observed biological effect. Similarly, studies on ST2 inhibitors based on a furanylmethylpyrrolidine scaffold showed that modifying substituents on the aromatic rings could improve the IC50 value by up to six-fold. nih.govnih.gov

The following table summarizes representative SAR findings for various pyrrolidine-based inhibitors, illustrating the principles of how structural changes impact activity.

| Scaffold/Series | Target | Modification | Effect on Activity (IC50) | Reference |

| Furanylmethylpyrrolidine | ST2/IL-33 | Adding dimethyl amine or pyrrolidine to aromatic ring B. | 2-3 fold improvement in IC50. | nih.gov |

| Oxyquinoline with Pyrrolidine | Survivin | Replacing pyrrolidine with piperidine. | Activity maintained. | plos.org |

| Oxyquinoline with Pyrrolidine | Survivin | Replacing pyrrolidine with morpholine. | Activity decreased. | plos.org |

| Theobromine-pyrrolidine hybrid | Acetylcholinesterase (AChE) | Replacing pyrrolidine with diethylamine. | Significantly higher inhibition potency. | mdpi.com |

| Pyrrolidine-oxadiazole | Haemonchus contortus | Optimization of a phenotypic hit. | Identified compounds with potent inhibitory activities (IC50 = 0.78-22.4 μM). | researchgate.net |

These studies highlight that even subtle changes to the pyrrolidine scaffold or its substituents can lead to significant variations in biological activity. This sensitivity allows for the fine-tuning of inhibitor potency and selectivity through rational design.

Mechanistic Investigations of Enzyme Inhibition by this compound Derivatives (e.g., Lp-PLA2 Inhibition)

The this compound scaffold has been identified as a component in the development of inhibitors for various enzymes, including lipoprotein-associated phospholipase A2 (Lp-PLA2). google.com Understanding the mechanism of inhibition is crucial for developing effective therapeutic agents.

Lp-PLA2 is an enzyme that generates pro-inflammatory products like lysophosphatidylcholine (B164491) (LPC) and oxidized fatty acids. google.com Elevated levels of Lp-PLA2 are associated with inflammation-related diseases, including atherosclerosis and diabetic retinopathy. google.comnih.gov Therefore, inhibiting Lp-PLA2 is a promising therapeutic strategy. google.comnih.gov Clinical studies have shown that Lp-PLA2 inhibitors can stabilize atherosclerotic plaques and improve outcomes in diabetic macular edema. google.comnih.gov A patent for tricyclic dihydroimidazopyrimidone derivatives as Lp-PLA2 inhibitors explicitly lists this compound as a reactant in their synthesis, underscoring the relevance of this scaffold for targeting this enzyme. google.com

Mechanistic studies of enzyme inhibition aim to determine how a molecule interferes with an enzyme's function. nih.gov This can occur through several modes:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Graphical methods and kinetic studies are used to distinguish between these mechanisms. nih.gov For instance, by plotting reaction rates at different substrate and inhibitor concentrations, researchers can determine the mode of inhibition and key kinetic parameters like the inhibition constant (Ki). nih.gov Such mechanistic insights are vital for optimizing inhibitors, as the ideal mechanism can depend on the specific disease context and the concentration of the natural substrate in the body. chemrxiv.orgnih.gov

Role of the Pyrrolidine-2-methanol Moiety in Molecular Recognition and Binding

The key features of the pyrrolidine-2-methanol moiety that contribute to molecular recognition are:

Hydrogen Bonding: The hydroxyl group of the methanol substituent and the nitrogen atom of the pyrrolidine ring can both act as hydrogen bond donors and acceptors. bris.ac.uk These interactions are highly directional and play a critical role in determining the specificity of ligand binding.

Hydrophobic Interactions: The ethyl group at C-2 and the aliphatic backbone of the pyrrolidine ring are nonpolar and can engage in favorable hydrophobic interactions with nonpolar pockets in a target protein. bris.ac.uk These interactions are a primary driving force for binding in aqueous environments.

Stereochemistry and Shape Complementarity: The non-planar, three-dimensional structure of the pyrrolidine ring allows for excellent shape complementarity with the binding sites of proteins. nih.gov The stereocenter at C-2 dictates the precise spatial orientation of the ethyl and methanol groups, which is crucial for fitting into a chiral binding pocket and establishing specific interactions. nih.gov

Electrostatic Interactions: The pyrrolidine nitrogen is basic and can be protonated at physiological pH, acquiring a positive charge. nih.gov This allows it to form strong, charge-assisted hydrogen bonds or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) on the target protein, which can significantly enhance binding affinity. nih.gov

The combination of these features allows the pyrrolidine-2-methanol scaffold to form a highly organized, multi-point network of interactions with a biological target, leading to strong and selective binding. mdpi.com

Rational Drug Design Utilizing the this compound Framework

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. researchgate.netnih.gov It leverages computational and experimental techniques to accelerate the discovery of new drug leads. mdpi.com The this compound framework serves as an excellent starting point for such design strategies due to its proven biological relevance and synthetically tractable nature.

The process of rational drug design using this framework can be approached in two main ways:

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. bpums.ac.irnih.gov

Docking and Scoring: Computational algorithms are used to "dock" virtual libraries of this compound derivatives into the active site of the target protein. bpums.ac.irrsc.org These programs predict the binding pose and estimate the binding affinity (score), allowing researchers to prioritize which compounds to synthesize.

Visualization and Optimization: Scientists can visualize the predicted binding mode and identify opportunities to add or modify functional groups on the scaffold to form new hydrogen bonds, occupy empty hydrophobic pockets, or improve electrostatic complementarity. bpums.ac.ir

Ligand-Based Drug Design (LBDD): This method is applied when the structure of the target is unknown, but a set of molecules that bind to it (ligands) have been identified. mdpi.com

Pharmacophore Modeling: A pharmacophore model is generated based on the common structural features of known active compounds. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity.

Virtual Screening: Databases of chemical compounds can be screened to find other molecules, including new this compound derivatives, that fit the pharmacophore model.

By employing these rational design strategies, medicinal chemists can efficiently explore the chemical space around the this compound scaffold to develop novel inhibitors with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net

Advanced Spectroscopic and Computational Analysis of 2 Ethylpyrrolidin 2 Yl Methanol

Conformational Analysis using NMR Spectroscopy and X-ray Crystallography

The three-dimensional structure and conformational flexibility of substituted pyrrolidines are crucial determinants of their function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful, complementary techniques for probing these features.

NMR Spectroscopy in solution provides detailed information about the connectivity and spatial relationships of atoms. For (2-Ethylpyrrolidin-2-yl)methanol, 1H and 13C NMR would confirm the core structure. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in assigning specific proton and carbon signals and revealing through-space proximities between atoms.

The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The coupling constants (J-values) between protons on the pyrrolidine ring, extracted from high-resolution 1H NMR spectra, are sensitive to the dihedral angles and thus provide insight into the preferred ring pucker. researchgate.net For instance, the conformation of the pyrrolidine ring can be influenced by factors like pH. researchgate.net In a study of related silyl-substituted pyrrolidines, NOESY spectra were used to identify key through-space interactions that supported a specific conformation in solution, which was further corroborated by DFT calculations. nih.gov

X-ray Crystallography offers a definitive, solid-state structure of a molecule, provided that a suitable single crystal can be grown. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. The crystal structure would unambiguously establish the relative stereochemistry of the substituents at the C2 position and reveal the preferred conformation of the pyrrolidine ring in the crystalline state. rsc.org In studies of other pyrrolidine derivatives, X-ray crystallography has been essential in confirming the three-dimensional structure of newly synthesized compounds. researchgate.netmdpi.com For example, the crystal structures of RNase A in complex with pyrrolidine-based inhibitors have shown how these ligands bind to the enzyme's active site. nih.gov

A hypothetical data table summarizing expected NMR and X-ray crystallographic parameters for this compound is presented below, based on data from analogous structures.

Table 1: Hypothetical Spectroscopic and Crystallographic Data for this compound

| Parameter | Technique | Expected Value/Observation | Significance |

| ¹H NMR Chemical Shifts (δ) | NMR | Ethyl group (CH₃ ~0.9, CH₂ ~1.5 ppm), Pyrrolidine ring protons (1.6-3.2 ppm), CH₂OH (~3.5 ppm) | Confirms presence of functional groups. |

| ¹³C NMR Chemical Shifts (δ) | NMR | Ethyl group (~10, ~30 ppm), Pyrrolidine ring carbons (~25, ~45, ~55, ~70 ppm), CH₂OH (~65 ppm) | Provides carbon framework information. |

| J-Coupling Constants | NMR | ³J(H,H) values of 3-10 Hz for pyrrolidine ring protons | Reveals dihedral angles and ring pucker. |

| NOE Contacts | NMR | Proximity between ethyl group protons and specific ring protons | Defines through-space proximity and conformation. |

| Crystal System | X-ray | e.g., Monoclinic, Orthorhombic | Basic crystallographic information. researchgate.net |

| Space Group | X-ray | e.g., P2₁/c | Describes the symmetry of the unit cell. |

| Bond Lengths (Å) | X-ray | C-N ~1.47, C-C ~1.53, C-O ~1.43 | Precise measurement of atomic distances. |

| Bond Angles (°) | X-ray | ~104-110° within the pyrrolidine ring | Defines the geometry of the molecule. |

Computational Chemistry for Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these purposes.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with experimental data from NMR and X-ray crystallography. Conformational searches can identify various stable conformers and their relative energies. researchgate.net

Calculate Electronic Properties: Determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of chemical reactivity, while the MEP can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra. A good correlation between calculated and experimental data provides confidence in the computational model. researchgate.netinformahealthcare.com

Analyze Reactivity: DFT can be used to model reaction mechanisms and calculate activation energies for various chemical transformations. For example, a computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine elucidated the stepwise reaction pathway. nih.gov This approach could be used to predict the reactivity of the nitrogen atom or the hydroxyl group in this compound in various reactions.

A study on the synthesis of pyrrolidinedione derivatives utilized computational methods to investigate the reaction mechanism, including Michael addition and cyclization steps, and to calculate the energy barriers for each stage. rsc.org Similarly, the stability of pyrrolidine-derived iminium ions has been computationally examined to understand their tendency to form and hydrolyze. acs.org

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Computational Method | Predicted Value | Significance |

| Relative Conformational Energy | DFT (e.g., B3LYP/6-31G*) | Multiple conformers with energy differences < 5 kcal/mol | Identifies the most stable 3D structures. |

| HOMO Energy | DFT | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT | ~ +1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT | ~ 8.0 eV | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | DFT | Negative potential around N and O atoms | Predicts sites for electrophilic attack. |

Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Given that many pyrrolidine derivatives exhibit biological activity, understanding how they interact with protein targets is of significant interest. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions. nih.govtandfonline.com

Molecular Docking predicts the preferred binding orientation of a ligand (in this case, this compound) within the active site of a target protein. This method uses scoring functions to estimate the binding affinity and rank different binding poses. Docking studies have been successfully applied to various pyrrolidine-based compounds to understand their interactions with targets like the GABA receptor, Cdk5/p25 complex, and nicotinic acetylcholine (B1216132) receptors. nih.govjptcp.commdpi.com For instance, docking studies on pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease revealed favorable interactions within a hydrophobic pocket of the target enzyme. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. MD simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in both the ligand and the protein upon binding, and provide more accurate estimations of binding free energy. tandfonline.comarabjchem.org Studies on pyrrolidine derivatives as inhibitors of various enzymes have used MD simulations to confirm the stability of the ligand in the binding site and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Table 3: Illustrative Docking and MD Simulation Parameters for this compound with a Hypothetical Kinase Target

| Parameter | Technique | Example Finding | Significance |

| Binding Affinity (Docking Score) | Molecular Docking | -8.5 kcal/mol | Predicts the strength of the interaction. |

| Key Interacting Residues | Molecular Docking | Hydrogen bonds with Asp145, hydrophobic interactions with Leu83, Val37 | Identifies the specific amino acids involved in binding. |

| RMSD of Ligand | MD Simulation | Stable at ~2.0 Å over 100 ns | Indicates the stability of the ligand's binding pose. |

| RMSF of Protein | MD Simulation | Low fluctuations in the binding site | Shows the rigidity of the binding pocket upon ligand binding. |

| Binding Free Energy (MM/PBSA) | MD Simulation | -45 kcal/mol | Provides a more accurate estimation of binding affinity. nih.gov |

Spectroscopic Characterization for Elucidating Reaction Mechanisms

Spectroscopic techniques are indispensable for monitoring chemical reactions and characterizing intermediates, thereby elucidating reaction mechanisms.

NMR Spectroscopy: Time-resolved NMR experiments can track the disappearance of reactants and the appearance of products, providing kinetic data. It can also be used to identify transient intermediates if their lifetimes are sufficient.

Mass Spectrometry (MS): MS is highly sensitive and can be used to detect reactants, products, and intermediates in a reaction mixture. Techniques like electrospray ionization (ESI-MS) allow for the analysis of charged species, which are common in many reaction pathways. Ultraviolet photodissociation (UVPD) in mass spectrometry can provide more detailed structural information on fragments compared to traditional methods, which is particularly useful for compounds containing pyrrolidine rings. bohrium.com

Infrared (IR) and UV-Visible Spectroscopy: These techniques can monitor changes in functional groups during a reaction. For example, the appearance or disappearance of a carbonyl stretch in the IR spectrum can indicate the progress of an oxidation or reduction reaction.

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates how theoretical calculations can be combined with experimental data to understand complex reaction mechanisms. rsc.org Similarly, DFT studies have been used to rationalize the stereoselective formation of cyclobutanes from pyrrolidines, revealing that the rate-determining step is the simultaneous cleavage of two C-N bonds. acs.org The combination of spectroscopic monitoring and computational analysis provides a powerful approach to unraveling the intricate details of chemical transformations involving this compound. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Complex Pyrrolidine-2-methanol Architectures

The synthesis of highly substituted and stereochemically complex pyrrolidine (B122466) derivatives is crucial for expanding their utility. durham.ac.uk While the core (2-Ethylpyrrolidin-2-yl)methanol structure is accessible, future research will likely focus on developing more sophisticated and efficient synthetic methodologies to build upon this scaffold.

One promising avenue is the use of multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, which allows for the rapid construction of complex pyrrolidine rings in a single step. rsc.org Research is ongoing to broaden the scope of these reactions, enabling the introduction of diverse functional groups onto the pyrrolidine core with high regio- and stereoselectivity. nih.govrsc.org Another area of development involves the stereoselective functionalization of pre-formed pyrrolidine rings. nih.gov For instance, methods for the diastereoselective hydrogenation of 2-alkylidenepyrrolidines could be adapted to create derivatives of this compound with multiple stereocenters. researchgate.net

Future synthetic strategies will likely target the creation of polycyclic compounds and macrocycles incorporating the this compound motif, which are of interest in medicinal chemistry and natural product synthesis. rsc.orgmdpi.com This could involve ring-closing metathesis or intramolecular cyclization strategies starting from appropriately functionalized this compound derivatives. mdpi.com

Table 1: Potential Future Synthetic Methodologies

| Methodology | Description | Potential Advantage |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes to form the pyrrolidine ring. nih.govrsc.org | High convergence and stereocontrol, rapid assembly of complex structures. |

| Asymmetric C-H Activation | Direct functionalization of C-H bonds on the pyrrolidine ring using chiral catalysts. | High atom economy, access to novel substitution patterns. |

| Ring-Closing Metathesis | Cyclization of a diene-containing precursor derived from this compound. mdpi.com | Efficient formation of larger rings and polycyclic systems. |

Exploration of New Catalytic Applications Beyond Traditional Domains

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, famously exemplified by proline and its derivatives. The this compound structure, featuring a chiral center and a hydroxyl group capable of hydrogen bonding, is an ideal candidate for development into novel organocatalysts.

Future research will likely explore the application of this compound and its derivatives in a wider range of asymmetric transformations beyond traditional aldol (B89426) and Michael reactions. This includes their potential use in asymmetric Diels-Alder reactions, cyclopropanations, and enantioselective additions to imines. researchgate.net Furthermore, the hydroxyl group can be readily modified to tune the catalyst's steric and electronic properties or to immobilize it on solid supports for easier recovery and recycling.

Beyond organocatalysis, the compound serves as a valuable chiral ligand for transition metal catalysis. fluorine1.ru Derivatives of this compound can be synthesized to coordinate with various metals like titanium, rhodium, or palladium, creating catalysts for reactions such as asymmetric hydrogenation, allylic substitution, and polymerization. researchgate.netfluorine1.ru The development of new ligands based on this scaffold could lead to catalysts with improved activity, selectivity, and stability for challenging chemical transformations.

Innovative Design of Bioactive Compounds Based on the Core Scaffold

The pyrrolidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. rsc.org The non-planar, sp3-hybridized nature of the ring allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. nih.gov this compound represents a valuable starting point for the design of new therapeutic agents.

Future research will focus on using this scaffold to create focused libraries of compounds for screening against various diseases. researchgate.net The ethyl and hydroxymethyl groups at the C2 position can be modified to explore structure-activity relationships (SAR). For example, the hydroxyl group can be converted to ethers, esters, or amines to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability. The ethyl group provides a lipophilic anchor that can be varied to probe binding pockets in target proteins.

This scaffold is a potential building block for developing agents targeting the central nervous system, infectious diseases, and cancer. nih.govrsc.orgmdpi.com For instance, substituted pyrrolidines have shown promise as anticancer agents by inducing apoptosis. rsc.orgmdpi.com The design of hybrid molecules, where the this compound core is linked to other pharmacophores, is another promising strategy to develop novel drugs with unique mechanisms of action. mdpi.com

Table 2: Potential Bioactive Targets for this compound Derivatives

| Therapeutic Area | Potential Target Class | Rationale |

|---|---|---|

| Oncology | Kinases, Caspases, PD-1/PD-L1 nih.gov | Pyrrolidine scaffolds are found in kinase inhibitors and apoptosis inducers. rsc.orgmdpi.com |

| Infectious Diseases | Bacterial enzymes, Viral proteases | The scaffold can mimic natural substrates or bind to allosteric sites. researchgate.net |

| CNS Disorders | Dopamine (B1211576) receptors, Serotonin receptors tandfonline.com | Pyrrolidine derivatives are common in antipsychotic and antidepressant drugs. tandfonline.com |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The combination of flow chemistry and high-throughput screening (HTS) is revolutionizing chemical synthesis and drug discovery. beilstein-journals.orgrsc.org These technologies are particularly well-suited for exploring the chemical space around the this compound scaffold.

Flow chemistry enables the rapid, safe, and scalable synthesis of compound libraries. durham.ac.ukbeilstein-journals.org Reactions can be performed at high temperatures and pressures, often leading to higher yields and shorter reaction times compared to traditional batch methods. beilstein-journals.org This is ideal for optimizing reaction conditions for the synthesis of this compound derivatives or for producing a series of analogs for screening. researchgate.netbeilstein-journals.org For example, a flow reactor setup could be used to efficiently perform multi-step sequences, such as the synthesis of a pyrrolidine ring followed by its functionalization, without isolating intermediates. durham.ac.uk

HTS techniques allow for the rapid evaluation of the biological activity or catalytic performance of hundreds or thousands of compounds. beilstein-journals.org By integrating an automated flow synthesis platform with HTS, researchers can accelerate the discovery cycle, moving from compound design to synthesis and testing in a highly efficient manner. rsc.orgbeilstein-journals.org This integrated approach will be crucial for unlocking the full potential of the this compound scaffold by systematically exploring its derivatives and identifying promising leads for new catalysts or drugs.

Supramolecular Chemistry and Material Science Applications (Hypothetical, based on structural potential)

The structural features of this compound suggest hypothetical, yet intriguing, applications in supramolecular chemistry and materials science. ontosight.ai The ability of the hydroxyl and amine groups to participate in hydrogen bonding makes this compound a potential building block for self-assembling systems.

In supramolecular chemistry, derivatives of this compound could be designed to form well-defined architectures such as gels, liquid crystals, or molecular capsules through non-covalent interactions. researchgate.net These materials could have applications in areas like controlled release or molecular recognition. For example, pillararenes have been used to create adaptive crystals for the separation of pyrrolidine from other chemicals, highlighting the potential for host-guest chemistry. rsc.org

In materials science, the pyrrolidine motif can be incorporated into polymers to create materials with novel properties. ontosight.airesearchgate.net For instance, polymers containing the this compound unit could exhibit specific chiral recognition properties or enhanced thermal stability. Such polymers might find use as chiral stationary phases in chromatography or as components in advanced functional materials. While speculative, the versatility of the pyrrolidine ring and the functional handles present in this compound provide a strong foundation for future exploration in these cutting-edge fields. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.